5-羧基香草酸

描述

5-Carboxyvanillic acid is a compound of interest in various fields of chemical research due to its potential applications in synthesis, pharmacology, and material science. The compound's structure, characterized by a carboxylic acid group attached to a vanillic backbone, makes it a versatile precursor for the synthesis of a wide range of chemical products.

Synthesis Analysis

Research on the synthesis of carboxylic acid derivatives often involves innovative methods to introduce carboxylic functionalities into complex molecules. While specific synthesis routes for 5-Carboxyvanillic acid itself are not directly highlighted, methods such as the Biginelli reaction have been adapted for the synthesis of related carboxylic acids and derivatives, demonstrating the diverse approaches available for constructing similar molecular frameworks (Kappe et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Carboxyvanillic acid, such as 5-Methoxyindole-2-carboxylic acid, has been determined through methods like X-ray diffraction analysis. These studies reveal the intricacies of hydrogen bonding and molecular orientation, crucial for understanding the physical and chemical properties of these compounds (Morzyk-Ociepa et al., 2004).

Chemical Reactions and Properties

Carboxylic acids, including derivatives similar to 5-Carboxyvanillic acid, participate in a variety of chemical reactions. For instance, the addition of carboxylic acids to terminal alkynes catalyzed by transition-metal complexes can afford anti-Markovnikov adducts, highlighting the chemical reactivity and potential transformations of these compounds (Hua & Tian, 2004).

Physical Properties Analysis

The physical properties of carboxylic acid derivatives are significantly influenced by their molecular structure. Vibrational spectroscopic studies, such as those on 5-Methoxyindole-2-carboxylic acid and its metal complexes, provide insights into the compound's bond strengths, molecular geometry, and interactions with light, offering a deeper understanding of its physical characteristics (Morzyk-Ociepa, 2009).

Chemical Properties Analysis

The chemical properties of 5-Carboxyvanillic acid-like molecules, such as reactivity and stability, can be explored through various analytical and synthetic methods. Studies on related compounds, such as the enzymatic synthesis of L-pyrroline-5-carboxylic acid, highlight the potential for bio-catalyzed reactions and the exploration of the compound's chemical behavior in biological contexts (Smith et al., 1977).

科学研究应用

香草醛的生物合成

5-羧基香草酸在香草醛的生物合成中起着至关重要的作用 {svg_1}. 它是合成过程中的前体,涵盖了广泛的合成方法,包括酶促、微生物和固定化系统 {svg_2}. 通过这些不同的过程,5-羧基香草酸的转化使其成为研究人员和爱好者的宝贵资源 {svg_3}.

食品工业应用

5-羧基香草酸转化为香草醛在食品工业中具有重要意义 {svg_4}. 源自5-羧基香草酸的香草醛广泛应用于食品保存和食品包装 {svg_5}. 香草醛出色的防腐性能深刻地揭示了其在烹饪和食品科学领域的重要作用 {svg_6}.

香料

由5-羧基香草酸合成的香草醛是一种备受推崇的风味化合物 {svg_7}. 由于其天然的香气,它赢得了广泛认可,引发了科学界的极大兴趣 {svg_8}. 它是食品、饮料和香精行业的关键成分,以其独特的香草香气和香草豆的味道而闻名 {svg_9}.

生物学特性

源自5-羧基香草酸的香草醛具有多种生物学特性 {svg_10}. 它是一种抗氧化剂、抗炎剂和抗菌剂 {svg_11}. 这些特性使其成为各个研究领域的重大化合物 {svg_12}.

细胞培养研究

5-羧基香草酸已被用于细胞培养研究 {svg_13}. 例如,一项研究考察了辣椒(Capsicum frutescens)悬浮和固定化细胞培养物中香草味化合物,特别是香草醛、香草酸和阿魏酸的积累 {svg_14}.

化学合成

5-羧基香草酸也用于化学合成 {svg_15}. 例如,它可以被干净地氧化为5-羧基香草酸 {svg_16}. 该应用在有机化学领域尤为重要 {svg_17}.

作用机制

Target of Action

5-Carboxyvanillic acid is a chemical compound that belongs to the class of organic compounds known as carboxylic acids The primary targets of 5-Carboxyvanillic acid are not explicitly mentioned in the available literature

Mode of Action

It is known that the hydroxyl group on the 5th carbon atom of this molecule reacts with a proton, which results in an addition reaction mechanism . More detailed studies are required to fully understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

5-Carboxyvanillic acid is involved in the degradation and conversion of lignin, a complex organic polymer present in the cell walls of many plants . It is produced through various metabolic pathways involving the breakdown of ferulic acid to vanillic acid . The compound then undergoes demethylation to form protocatechuic acid . This process involves oxidative ring breakage and the utilization of catechol dioxygenase enzymes .

安全和危害

未来方向

属性

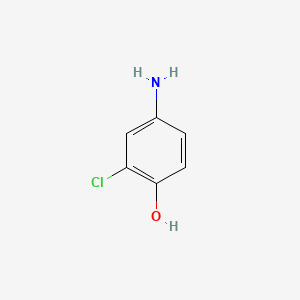

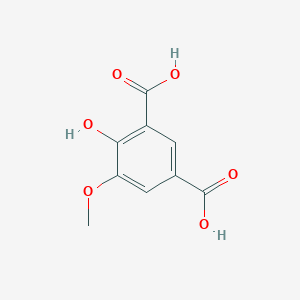

IUPAC Name |

4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSSJYQPZIQJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175607 | |

| Record name | 5-Carboxyvanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2134-91-0 | |

| Record name | 4-Hydroxy-5-methoxy-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxyvanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxyvanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-5-methoxyisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-Carboxyvanillic acid in the degradation of lignin-related compounds?

A1: 5-Carboxyvanillic acid (5CVA) is a key intermediate in the bacterial degradation of lignin-related compounds, particularly biphenyl structures. Sphingomonas paucimobilis SYK-6, for instance, transforms the lignin-related biphenyl compound 2,2′-dihydroxy-3,3′-dimethoxy-5,5′-dicarboxybiphenyl (DDVA) into 5CVA. This transformation process involves several steps, including the action of a meta-cleavage dioxygenase (LigZ) and a specific hydrolase (LigY) that converts the meta-cleavage product of a DDVA derivative to 5CVA [, ].

Q2: How is 5CVA further metabolized in bacterial systems?

A2: In Sphingobium lignivorans SYK-6, 5CVA is produced during the degradation of dehydrodiconiferyl alcohol (DCA), a β-5-type lignin-derived dimer. 5CVA is decarboxylated to ferulic acid by the enzyme 5-carboxyvanillic acid decarboxylase (primarily LigW2). This enzyme is also involved in the catabolism of a 5,5-type dimer [].

Q3: Are there any known enzymes specifically involved in the production and degradation of 5CVA?

A3: Yes, several enzymes play crucial roles in 5CVA metabolism:

- LigW and LigW2: These are 5-carboxyvanillic acid decarboxylases that catalyze the conversion of 5CVA to ferulic acid. LigW2, in particular, plays a more significant role in this process []. Interestingly, a study characterized LigW2 from Sphingomonas paucimobilis SYK6 as a faster, non-metal dependent decarboxylase [].

- LigY: This hydrolase exhibits high specificity for the meta-cleavage product of 2,2′,3-trihydroxy-3′-methoxy-5,5′-dicarboxybiphenyl (OH-DDVA) and converts it to 5CVA [].

Q4: Can you elaborate on the structural characteristics of 5-carboxyvanillic acid?

A4: While the provided research excerpts don't explicitly detail the molecular formula, weight, or spectroscopic data of 5CVA, they provide enough information to deduce its structure. 5CVA is a derivative of vanillic acid with a carboxyl group (-COOH) at the 5th position of the aromatic ring.

Q5: Have any studies explored the potential of 5CVA as a dengue virus inhibitor?

A5: Yes, a study investigated the active compounds in Ganoderma lucidum var. antler extract for dengue virus inhibition. While 5CVA was identified as one of the abundant compounds, computational docking simulations suggested that hesperetin and ganocin B were stronger inhibitors of the DENV2 NS2B-NS3 protease than 5CVA [].

Q6: What is the environmental significance of 5CVA?

A6: 5CVA is a breakdown product of lignin, a complex polymer found in the cell walls of plants. Understanding its production and degradation pathways, particularly by microorganisms like Sphingobium lignivorans SYK-6, provides insights into the natural carbon cycle and lignin degradation in the environment [].

Q7: Has 5CVA been found in natural sources other than decaying plant material?

A7: Interestingly, 5CVA has been isolated from a copper-rich peat, suggesting its potential presence in diverse environmental niches and potential roles beyond lignin degradation [].

Q8: How is 5CVA detected and quantified in research settings?

A8: While specific analytical methods were not detailed in the provided excerpts, techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of 5CVA and other related compounds in complex mixtures [].

Q9: Can you explain the significance of 5CVA in the context of gut microbiota and health?

A10: A study investigating microbiota metabolites in older adults with insomnia found elevated levels of 5CVA in individuals with short sleep duration compared to those with normal sleep. This finding suggests a potential link between gut microbiota, 5CVA levels, and sleep patterns, warranting further investigation into its role in human health and disease [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

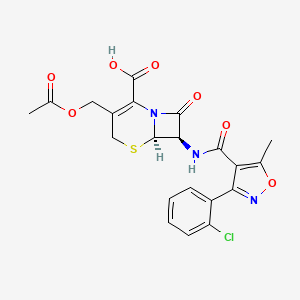

![ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1200265.png)